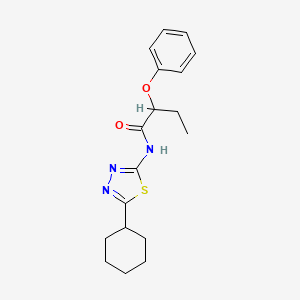
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide
説明
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide, also known as CYT387, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It belongs to the class of Janus kinase (JAK) inhibitors, which target the JAK-STAT signaling pathway. This pathway plays a crucial role in many cellular processes, including immune response, hematopoiesis, and inflammation. Dysregulation of this pathway has been implicated in several diseases, including cancer, autoimmune disorders, and myeloproliferative neoplasms. CYT387 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide is a selective inhibitor of JAK2 and other JAK family members. JAKs are intracellular tyrosine kinases that play a crucial role in the JAK-STAT signaling pathway. Upon activation by cytokines or growth factors, JAKs phosphorylate STATs, which then translocate to the nucleus and regulate gene expression. Dysregulation of this pathway has been implicated in several diseases, including cancer and autoimmune disorders. By inhibiting JAKs, this compound suppresses the JAK-STAT signaling pathway, leading to the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models of cancer. In vitro studies have demonstrated that this compound inhibits cell proliferation and induces apoptosis in a dose-dependent manner. This compound has also been shown to inhibit angiogenesis and modulate the immune response. In vivo studies have shown that this compound suppresses tumor growth and prolongs survival in preclinical models of leukemia, myelofibrosis, and solid tumors.
実験室実験の利点と制限
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has several advantages as a tool for studying the JAK-STAT signaling pathway and its role in disease. It is a selective inhibitor of JAK2 and other JAK family members, making it a valuable tool for studying the specific functions of these kinases. This compound has also been extensively studied in preclinical models of cancer, providing a wealth of data on its efficacy and mechanism of action. However, there are also limitations to using this compound in lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cells. Additionally, this compound may have off-target effects that could complicate data interpretation.
将来の方向性
There are several future directions for research on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide and its role in disease. One area of focus is the development of combination therapies with other targeted agents or chemotherapy drugs. Another area of focus is the identification of biomarkers that can predict response to this compound treatment. Additionally, there is a need for further research on the safety and tolerability of this compound in clinical trials, as well as its long-term effects on disease progression and patient outcomes.
科学的研究の応用
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has been extensively studied in preclinical models of cancer, including leukemia, myelofibrosis, and solid tumors. In these studies, this compound has been shown to inhibit JAK2 and other JAK family members, leading to the suppression of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to modulate the immune response, leading to enhanced anti-tumor activity. This compound is currently being evaluated in clinical trials for the treatment of myelofibrosis, polycythemia vera, and acute myeloid leukemia.
特性
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-2-15(23-14-11-7-4-8-12-14)16(22)19-18-21-20-17(24-18)13-9-5-3-6-10-13/h4,7-8,11-13,15H,2-3,5-6,9-10H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWKYQOKFBYEAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2CCCCC2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4088454.png)
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4088455.png)
![2-nitro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide](/img/structure/B4088460.png)
![8-bromo-6-fluoro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4088464.png)
![N-(2-fluorophenyl)-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B4088476.png)
![2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4088483.png)
![1-(4-hydroxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4088494.png)
![ethyl ({5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate](/img/structure/B4088502.png)
![methyl 4-[4-methoxy-3-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4088505.png)
![N-[2-(cyclohexylthio)ethyl]-2-methoxybenzamide](/img/structure/B4088517.png)
![1-(3,4-dimethylphenyl)-3-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B4088522.png)
![3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4088528.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B4088533.png)
![5-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylphenyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4088543.png)